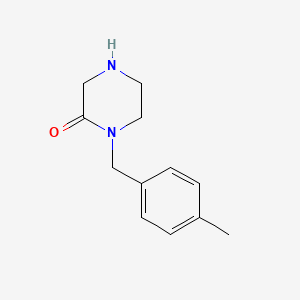

1-(4-Methylbenzyl)piperazin-2-one

Overview

Description

This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)piperazin-2-one typically involves the reaction of piperazine with 4-methylbenzyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)piperazin-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(4-Methylbenzyl)piperazin-2-one is being investigated for its potential as a therapeutic agent. Its derivatives have shown promise in:

- Anticancer Activity : Research indicates that compounds derived from piperazine can inhibit cancer cell proliferation. For instance, studies have demonstrated that certain derivatives exhibit cytotoxic effects against breast cancer cell lines, enhancing apoptosis through mechanisms involving poly (ADP-ribose) polymerase (PARP) inhibition .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations indicating effective antibacterial properties .

The compound's interaction with biological systems has been a focal point of research:

- Enzyme Inhibition : It has been noted for its ability to act as an enzyme inhibitor, which is crucial in drug development for targeting specific pathways involved in diseases .

- Neuropharmacology : The piperazine moiety is often associated with neuroactive compounds. Derivatives of this compound have been explored for their potential effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders.

Industrial Applications

This compound also has potential industrial applications:

- Synthesis of Agrochemicals : Its chemical structure allows it to serve as a building block for the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides.

- Material Science : The compound can be utilized in creating polymers and other materials with specific properties tailored for industrial applications.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound derivatives against breast cancer cells. The results indicated significant apoptosis induction and cell cycle arrest at specific concentrations. The following table summarizes key findings from this research:

| Compound | IC (µM) | Mechanism of Action |

|---|---|---|

| This compound | 18 | PARP inhibition |

| Olaparib (control) | 10 | PARP inhibition |

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties were assessed against various bacterial strains. The results are summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 50 | 15 |

| Staphylococcus aureus | 30 | 20 |

These studies highlight the compound's potential as a novel therapeutic agent with both anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Methylbenzyl)piperazin-2-one can be compared with other piperazine derivatives, such as:

1-Benzylpiperazine: Known for its stimulant properties.

1-(4-Chlorobenzyl)piperazine: Studied for its potential antidepressant effects.

1-(4-Methoxybenzyl)piperazine: Investigated for its potential analgesic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .

Biological Activity

1-(4-Methylbenzyl)piperazin-2-one is a piperazine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H18N2O and a molecular weight of approximately 218.29 g/mol. The compound features a piperazine ring substituted with a 4-methylbenzyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in critical cellular processes.

- Target Interactions : The compound has been shown to interact with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways, suggesting potential applications in treating neurological disorders.

- Enzyme Inhibition : Studies indicate that it can inhibit the activity of key enzymes such as PARP1, which plays a significant role in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells .

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Activity : Research has demonstrated that this compound can induce cell death in various cancer cell lines, including breast cancer. It has shown significant efficacy in reducing cell viability and enhancing apoptosis markers such as CASPASE 3/7 activity .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 18 | PARP1 inhibition, apoptosis |

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. Preliminary studies indicate that it possesses activity against several bacterial strains, making it a candidate for further exploration in infectious disease treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Stability : The compound exhibits stability in human blood under various conditions, which is critical for its potential therapeutic use.

- Bioavailability : Ongoing studies aim to elucidate the bioavailability of the compound when administered via different routes.

Case Studies and Research Findings

Several research studies have highlighted the potential of this compound:

- In Vitro Studies on Cancer Cells : A study published in April 2022 demonstrated that derivatives of piperazine, including this compound, significantly reduced viability in breast cancer cells through PARP1 inhibition .

- Antimicrobial Activity Assessment : Comparative analysis revealed that similar piperazine derivatives exhibited promising antimicrobial effects against strains such as S. enteritidis and P. aeruginosa, suggesting a broad spectrum of activity .

Q & A

Q. What are the established synthetic protocols for 1-(4-Methylbenzyl)piperazin-2-one, and how can reaction yields be optimized?

Basic Research Focus

The synthesis typically involves alkylation of piperazin-2-one with 4-methylbenzyl halides or via reductive amination. A common method includes reacting 1-(4-methylbenzyl)piperazine with carbonylating agents under controlled pH (e.g., using phosgene equivalents). Yield optimization can be achieved by:

- Solvent selection : Polar aprotic solvents like DMF or DCM enhance reactivity .

- Catalysis : Employing bases like N,N-diisopropylethylamine (DIPEA) to deprotonate intermediates and accelerate alkylation .

- Temperature control : Reactions at 0–25°C minimize side-product formation .

Post-synthesis purification via flash chromatography (silica gel, eluent: DCM/EtOH gradients) or crystallization (e.g., using Et₂O) is recommended .

Q. How do stereochemical challenges in this compound derivatives impact their biological activity, and what strategies resolve these issues?

Advanced Research Focus

The α-tertiary stereocenter in piperazin-2-ones influences binding to targets like Factor Xa or kinases. Enantioselective synthesis is critical to avoid racemic mixtures, which can obscure structure-activity relationships (SAR). Key strategies include:

- Catalytic asymmetric allylic alkylation : Using palladium catalysts with chiral ligands (e.g., PHOX) to install α-tertiary stereocenters with >90% enantiomeric excess (ee) .

- Protecting group strategies : PMB (para-methoxybenzyl) groups enable selective deprotection during multi-step syntheses .

- Cross-metathesis : Ethyl acrylate can introduce functionalized side chains while retaining stereochemical integrity .

Validation via chiral HPLC or NMR (e.g., Mosher ester analysis) is essential .

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

Basic Research Focus

- NMR spectroscopy :

- HRMS : Confirms molecular weight (e.g., m/z calculated for C₁₂H₁₆N₂O: 204.1263; observed: 204.1265) .

- Elemental analysis : Validates purity (>95% for pharmacological studies) .

Q. How can researchers reconcile contradictions in biological activity data for this compound analogs?

Advanced Research Focus

Discrepancies in activity (e.g., varying IC₅₀ values in kinase assays) may arise from:

- Solubility differences : Derivatives with logP >3 may aggregate in aqueous buffers, leading to false negatives. Use DMSO stocks with <1% final concentration .

- Metabolic instability : In vitro assays may not account for rapid hepatic clearance. Incorporate microsomal stability testing .

- Off-target effects : Screen against related targets (e.g., other GPCRs or kinases) to rule out non-specific binding .

SAR studies should prioritize substituents at the piperazin-2-one N-position, as modifications here significantly alter potency .

Q. What methodologies are used to evaluate the pharmacokinetic (PK) properties of this compound derivatives?

Advanced Research Focus

- Plasma stability assays : Incubate compounds in rodent/human plasma (37°C, 1–24 hrs) and quantify via LC-MS/MS to assess hydrolysis .

- CYP450 inhibition : Use fluorogenic substrates in human liver microsomes to identify CYP3A4/2D6 interactions .

- Blood-brain barrier (BBB) penetration : Calculate logBB values (log[brain]/[blood]) using in silico models (e.g., Schrödinger QikProp) or in vivo rodent studies .

Derivatives with a 4-fluorobenzyl substituent show improved BBB penetration compared to 4-methyl analogs .

Q. How does the choice of protecting groups influence the synthetic versatility of this compound?

Advanced Research Focus

- PMB (para-methoxybenzyl) : Stable under acidic conditions but cleaved oxidatively (e.g., DDQ in DCM/H₂O) to enable late-stage functionalization .

- Boc (tert-butoxycarbonyl) : Removed under mild acidic conditions (TFA/DCM), ideal for introducing amine-reactive groups .

- Benzyl : Hydrogenolysis (H₂/Pd-C) allows selective deprotection without disrupting the piperazin-2-one core .

Comparative studies show PMB offers superior compatibility with Grignard and cross-coupling reactions .

Q. What computational tools are effective for predicting the binding modes of this compound to therapeutic targets?

Advanced Research Focus

- Molecular docking (AutoDock Vina, Glide) : Models interactions with Factor Xa (PDB: 1FJS) or MDM2 (PDB: 4HG7) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- Free energy perturbations (FEP+) : Quantify the impact of substituents (e.g., chloro vs. methyl) on binding affinity .

Validated by correlating computational ΔG values with experimental IC₅₀ data .

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-2-4-11(5-3-10)9-14-7-6-13-8-12(14)15/h2-5,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUBQNDQVAMMOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCNCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649957 | |

| Record name | 1-[(4-Methylphenyl)methyl]piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938458-91-4 | |

| Record name | 1-[(4-Methylphenyl)methyl]-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938458-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Methylphenyl)methyl]piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.